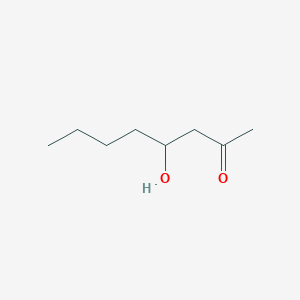

2-Octanone, 4-hydroxy-

Description

2-Octanone (CAS 111-13-7), also known as methyl hexyl ketone, is an aliphatic ketone with the molecular formula C₈H₁₆O. It is a colorless liquid with a floral, green cheese-like odor and a bitter, camphoraceous taste . It is miscible with organic solvents like acetone, ethanol, and diethyl ether .

2-Octanone is used in diverse applications:

Properties

CAS No. |

82150-00-3 |

|---|---|

Molecular Formula |

C8H16O2 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

4-hydroxyoctan-2-one |

InChI |

InChI=1S/C8H16O2/c1-3-4-5-8(10)6-7(2)9/h8,10H,3-6H2,1-2H3 |

InChI Key |

DGJGBYDRZGFUPX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC(=O)C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Isomers: 3-Octanone and 4-Octanone

The position of the carbonyl group distinguishes 2-octanone from its isomers:

Key Differences :

- Volatility: 3-Octanone’s lower boiling point (169–171°C) makes it slightly more volatile than 2-octanone .

- Bioactivity: 2-Octanone exhibits pest-attractant properties, while 3-octanone and 4-octanone lack documented bioactivity in pest management .

Functional Analogues: Hydroxy-Substituted Ketones

However, insights from hydroxy-substituted β-nitrostyrenes () suggest that hydroxyl group positioning significantly impacts bioactivity. For example:

- 4-Hydroxy-β-nitrostyrene (Compound 18) showed anti-leishmanial activity (IC₅₀ = 55.66 nM), whereas 3-hydroxy analogues (Compound 20) were less active (IC₅₀ = 63.24 µM) .

- Methyl substitution at the α-position in hydroxy-nitrostyrenes abolished activity, highlighting the sensitivity of bioactivity to substituent positions .

While this data pertains to nitroaromatics, it underscores the importance of hydroxyl group placement in modulating chemical behavior—a principle likely applicable to hydroxy-ketones like 4-hydroxy-2-octanone.

Agricultural Pest Control

2-Octanone is emitted by yeast associated with olive fruit flies (Bactrocera oleae), with controlled release rates enhancing trap efficacy . This application leverages its volatility (vapor pressure: 1.35 mm Hg at 25°C) .

Food Industry

In cooked japonica rice, 2-Octanone contributes to flavor quality, with its concentration correlating with consumer preference . Similarly, it is a minor component (0.16–0.17%) in cat food attractants, though less abundant than furfuraldehyde (15.19%) .

Q & A

Q. What analytical methods are recommended for quantifying 4-hydroxy-2-octanone in biological matrices like plasma or urine?

Air-assisted liquid–liquid microextraction (AALLME) and dispersive liquid–liquid microextraction (DLLME) coupled with gas chromatography-flame ionization detection (GC-FID) are optimized for this purpose. Key parameters include extraction solvent type (e.g., chlorobenzene), volume, pH adjustment to stabilize the compound, and salt addition to enhance recovery. These methods achieve high sensitivity (ng/mL range) and reproducibility (RSD <5%) in human plasma and urine .

Q. How can 4-hydroxy-2-octanone be synthesized from precursor compounds?

A common pathway involves the oxidation of trans-2-octene using oxidizing agents like potassium permanganate or osmium tetroxide. The reaction conditions (e.g., solvent, temperature, and catalyst) must be tightly controlled to avoid over-oxidation to 2-octanol or other byproducts. Post-reaction purification via distillation or column chromatography is critical .

Q. What are the primary challenges in stabilizing 4-hydroxy-2-octanone during storage?

The compound is sensitive to light and temperature. Storage at -20°C in inert solvents (e.g., dimethyl sulfoxide) under nitrogen atmosphere is recommended to prevent degradation. Analytical validation (e.g., periodic GC-FID checks) ensures stability over time .

Advanced Research Questions

Q. How do reaction parameters influence the yield of cyanoethylation derivatives of 4-hydroxy-2-octanone?

Cyanoethylation with acrylonitrile requires precise stoichiometry and temperature control. For example, using 1.2 equivalents of acrylonitrile at 55–60°C in iso-butyl alcohol with KOH as a catalyst yields ~24% mono-cyanoethylated product. Increasing acrylonitrile to 2.4 equivalents shifts the product distribution toward cyclic derivatives (30% yield), but excessive amounts do not improve yields due to side reactions. Distillation under reduced pressure (3 mm Hg) minimizes decomposition of thermally labile products .

Q. What strategies resolve contradictions in optimal extraction conditions for 4-hydroxy-2-octanone across studies?

Discrepancies in solvent selection (e.g., chlorobenzene vs. ethyl acetate) or pH (6.0–7.5) may arise from matrix-specific interferences. Systematic optimization via factorial design (e.g., Box-Behnken) is recommended to identify interactions between parameters. Validation using spiked recovery experiments in target matrices (e.g., urine vs. plasma) ensures method robustness .

Q. How can enantiomeric purity of 4-hydroxy-2-octanone be assessed for chiral synthesis applications?

Chiral GC columns (e.g., cyclodextrin-based stationary phases) or HPLC with chiral derivatization agents (e.g., Mosher’s acid chloride) are effective. Nuclear magnetic resonance (NMR) using chiral shift reagents provides complementary data. Purity >99% is achievable with recrystallization in hexane/ethyl acetate mixtures .

Q. What mechanistic insights explain the formation of cyclic vs. linear cyanoethylation products?

Cyclization occurs via intramolecular nucleophilic attack of the hydroxyl group on the cyanoethylated intermediate, favored by prolonged reaction times (>2 hours) and polar aprotic solvents (e.g., DME). Kinetic studies using <sup>13</sup>C-labeled acrylonitrile and <sup>1</sup>H NMR monitoring reveal that steric hindrance at the keto group directs product selectivity .

Methodological Notes

- Data Validation : Cross-reference GC-FID results with mass spectrometry (e.g., GC-MS) to confirm compound identity, especially in complex matrices .

- Reaction Scalability : Pilot-scale cyanoethylation requires continuous flow reactors to maintain temperature control and avoid exothermic side reactions .

- Ethical Compliance : For biological studies, ensure institutional review board (IRB) approval for human sample collection and analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.